(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two chlorine atoms substituted on the phenyl ring. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(3,5-dichlorophenyl)propan-1-one.
Reduction: The ketone group in 1-(3,5-dichlorophenyl)propan-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic methods may also be employed to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: NaOCH3, NaOEt, or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of 1-(3,5-dichlorophenyl)propan-1-one.
Reduction: Formation of 1-amino-1-(3,5-dichlorophenyl)propane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-(3,5-Dichlorophenyl)ethanone
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-2-methyl-propan-1-one
Uniqueness
(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : 220.09 g/mol
- IUPAC Name : this compound
The compound features an amino group and a secondary alcohol, which are critical for its biological interactions. The presence of the dichlorophenyl substituent enhances its lipophilicity and may influence its binding affinity to biological targets .
Synthesis
The synthesis of this compound typically involves:
- Chiral Catalysis : Utilizing chiral catalysts to ensure stereochemical integrity during synthesis.
- Reduction Reactions : Often involves the reduction of corresponding ketones under controlled conditions to maintain purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl moiety may engage in hydrophobic interactions, potentially modulating the activity of target proteins .
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antimicrobial Activity : Compounds sharing structural features have shown significant antimicrobial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, related derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against these bacteria .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Derivative A | 3.12 | Staphylococcus aureus |
Derivative B | 12.5 | Pseudomonas aeruginosa |
Case Studies
A notable study evaluated the efficacy of similar compounds in inhibiting biofilm formation by Escherichia coli, highlighting the potential of these derivatives in treating biofilm-associated infections . The study reported that certain derivatives exhibited lower MIC values for biofilm development compared to standard antibiotics.
Potential Applications
Given its biological activity, this compound may serve as a lead compound in drug development targeting various diseases. Its structural features suggest potential applications in:
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
HKYDFXFCJNJWNZ-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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